Mass Spectrometric Distinction from Native Analyte via +4 Da Shift
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 provides a quantifiable +4 Da mass difference from the native BBOEHEP analyte, a direct consequence of replacing four hydrogen atoms with deuterium on the hydroxyethyl moiety . This shift is sufficient to prevent isotopic overlap between the IS and analyte peaks in MS1 spectra while preserving nearly identical chromatographic retention. In contrast, a non-deuterated structural analog would exhibit a distinct retention time, failing to co-elute and therefore failing to correct for dynamic matrix effects during ionization [1].
| Evidence Dimension | Molecular Ion Mass (Da) |
|---|---|
| Target Compound Data | 346.39 Da (C14H27D4O7P) |
| Comparator Or Baseline | Native BBOEHEP: 342.37 Da (C14H31O7P) |
| Quantified Difference | Δ = +4.02 Da (1.2% relative mass increase) |
| Conditions | Calculated based on elemental composition |
Why This Matters
A defined mass shift is the fundamental prerequisite for a compound to function as an isotopic internal standard in MS, enabling unambiguous signal separation without altering chromatographic behavior, which is essential for accurate peak integration and quantification.
- [1] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55(Suppl 1):S107-S113. View Source
